molecular formula C11H6F3NO2 B3042355 4-(trifluoromethyl)quinoline-8-carboxylic Acid CAS No. 590371-53-2

4-(trifluoromethyl)quinoline-8-carboxylic Acid

Cat. No.: B3042355
CAS No.: 590371-53-2
M. Wt: 241.17 g/mol
InChI Key: LJLOIOVSOLZOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)quinoline-8-carboxylic acid is a fluorinated quinoline derivative. The presence of a trifluoromethyl group at the 4-position and a carboxylic acid group at the 8-position of the quinoline ring imparts unique chemical and physical properties to this compound. Fluorinated quinolines are known for their enhanced biological activity and stability, making them valuable in various scientific and industrial applications.

Scientific Research Applications

4-(Trifluoromethyl)quinoline-8-carboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethyl)quinoline-8-carboxylic Acid has been found to interact with several enzymes and proteins. For instance, it has been shown to have a favorable binding mode in the active site of the Trichomonas vaginalis enzymes purine nucleoside phosphorylase, lactate dehydrogenase, triosephosphate isomerase, and thioredoxin reductase . The nature of these interactions is primarily through binding, which can influence the activity of these enzymes .

Cellular Effects

The effects of this compound on cells are significant. It has been observed to completely inhibit T. vaginalis growth and increase reactive oxygen species production and lipid peroxidation after 24 hours of treatment . Nitric oxide accumulation was not observed .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to bind to the active sites of several T. vaginalis enzymes, potentially influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to completely inhibit T. vaginalis growth and increase reactive oxygen species production and lipid peroxidation after 24 hours of treatment .

Dosage Effects in Animal Models

vaginalis, a protozoan parasite

Metabolic Pathways

It has been shown to interact with several enzymes, suggesting that it may influence various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cyclization of appropriate aniline derivatives with trifluoromethyl-substituted acetoacetates under acidic conditions . Another approach involves the use of palladium-catalyzed decarbonylative Suzuki cross-coupling reactions with arylboronic acids .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions or cross-coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)quinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Substituted quinoline derivatives with various functional groups.

Comparison with Similar Compounds

Uniqueness: 4-(Trifluoromethyl)quinoline-8-carboxylic acid is unique due to the specific positioning of the trifluoromethyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances the compound’s stability and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(trifluoromethyl)quinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)8-4-5-15-9-6(8)2-1-3-7(9)10(16)17/h1-5H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLOIOVSOLZOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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